Torezolid Impurity 03 is classified as a pharmaceutical impurity and is specifically identified by the Chemical Abstracts Service number 1835340-19-6. It is generated during the chemical synthesis processes involved in producing tedizolid and its derivatives. Understanding the formation and characterization of this impurity is crucial for quality control in pharmaceutical manufacturing.
For instance, one synthesis pathway involves treating a starting compound with sodium hydroxide followed by the addition of iodomethane, leading to the desired product through nucleophilic substitution mechanisms .
The molecular structure of Torezolid Impurity 03 can be represented by its molecular formula, which is C₁₃H₁₄N₄O₂. It contains functional groups characteristic of oxazolidinones, including a tetrazole ring that contributes to its biological activity.
Torezolid Impurity 03 can participate in various chemical reactions typical for organic compounds containing nitrogen and oxygen functionalities. Key reactions include:
The mechanism of action for tedizolid involves inhibition of bacterial protein synthesis through binding to the 23S ribosomal ribonucleic acid component of the bacterial ribosome. This action prevents the formation of functional ribosomal complexes necessary for protein translation, thereby exhibiting bacteriostatic effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Torezolid Impurity 03 exhibits several notable physical and chemical properties:
These properties are essential for determining how this impurity behaves during formulation and storage .
Torezolid Impurity 03 primarily serves as a reference compound in pharmaceutical research and development. Its applications include:
Understanding this impurity helps in optimizing drug formulations and ensuring patient safety through rigorous quality assurance practices .
Impurity profiling in oxazolidinones like tedizolid is mandated by global regulatory agencies to ensure drug safety and efficacy. Uncontrolled impurities may:
Table 1: Analytical Signatures of Key Oxazolidinone Impurities
Impurity Name | CAS Number | Molecular Formula | HPLC Retention Shift |
---|---|---|---|
Torezolid Impurity 03 | 1835340-19-6 | C₁₇H₁₆FN₆O₆P | +2.3 min vs. tedizolid |
Tedizolid N-Oxide | Not available | C₁₇H₁₅FN₆O₄ | +4.1 min vs. tedizolid |
Phosphate Dimer | Not available | C₃₄H₃₂F₂N₁₂O₁₂P₂ | -1.8 min vs. tedizolid |
Studies demonstrate that solar-mediated degradation of tedizolid produces TPs with retained antibacterial activity against Bacillus subtilis, emphasizing the ecological risks of uncontrolled impurities in wastewater [5].
Torezolid Impurity 03 is the S-enantiomer of tedizolid phosphate (C₁₇H₁₆FN₆O₆P), differing only in chiral configuration at the oxazolidinone C5 position. This stereochemical inversion disrupts its pharmacodynamic profile:
Table 2: Structural and Functional Comparison
Property | Tedizolid Phosphate (Active) | Torezolid Impurity 03 |
---|---|---|
Configuration at C5 | (5R) | (5S) |
Antibacterial Activity | MIC₉₀: 0.5 µg/mL (MRSA) | >64 µg/mL (MRSA) |
Ribosomal Binding | Kd: 8.2 nM | Kd: >1,000 nM |
Synthetic Yield | 89–93% (optimized process) | <0.5% (ICH-compliant batches) |
Regulatory guidelines enforce strict controls on Torezolid Impurity 03 due to:
Table 3: Regulatory Specifications for Torezolid Impurity 03
Parameter | Specification | Analytical Method |
---|---|---|
Identification | Must match reference standard | NMR/HPLC-UV |
Limit Test | ≤0.15% (w/w) | Chiral HPLC (LOD: 0.003%) |
Enzymatic Hydrolysis | Complete conversion in 30 min (alkaline phosphatase, pH 9.0) | UV at 300 nm |
Reporting Threshold | 0.05% | LC-MS/MS |
Global suppliers (e.g., TRC, Simson Pharma) must provide Certificates of Analysis confirming these specs, underscoring the pharmaceutical supply chain’s reliance on rigorous impurity control [1] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: